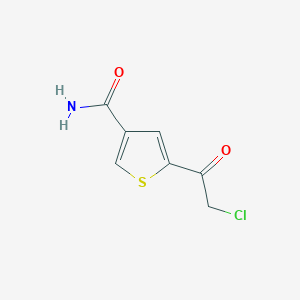

5-(2-Chloroacetyl)thiophene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-chloroacetyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2S/c8-2-5(10)6-1-4(3-12-6)7(9)11/h1,3H,2H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUQAJBLFNRQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197469-93-4 | |

| Record name | 5-(2-chloroacetyl)thiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

5-(2-Chloroacetyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring substituted with a chloroacetyl group and a carboxamide functional group. This unique structure contributes to its biological activity, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of thiophene derivatives, including this compound. In particular:

- Mechanism of Action : The compound interacts with tubulin, mimicking the action of known anticancer agents like combretastatin A-4 (CA-4), leading to disruption in microtubule dynamics and subsequent cell cycle arrest. This was evidenced by IC50 values of 5.46 µM against Hep3B cancer cell lines, indicating potent cytotoxicity .

- Study Findings : In vitro assays showed that this compound induces apoptosis in cancer cells through the elevation of p53 levels and modulation of the Bax/Bcl-2 ratio, promoting cell death pathways .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory effects:

- In Vivo Studies : In carrageenan-induced paw edema models, compounds similar to this compound exhibited significant inhibition of inflammation. For instance, some derivatives showed up to 79% protection at varying dosages compared to standard anti-inflammatory drugs like ibuprofen .

- Mechanism : The anti-inflammatory mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Molecular docking studies indicated strong binding affinities of these compounds to COX receptors.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiophene derivatives:

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 5.46 µM | Up to 79% |

| Thiophene derivative A | 12.58 µM | 72% |

| Thiophene derivative B | 10 µM | 75% |

Case Studies

- Study on HepG2 Cells : A study involving HepG2 cells showed that thiophene carboxamides could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis markers such as caspase activation and changes in cellular morphology .

- Chronic Inflammatory Models : Research involving chronic inflammatory models demonstrated that thiophene derivatives could significantly reduce inflammatory markers such as TNF-alpha and IL-6, suggesting a broader immunomodulatory effect .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has shown promise in several pharmaceutical applications:

- Anticancer Activity : Research indicates that thiophene derivatives, including 5-(2-Chloroacetyl)thiophene-3-carboxamide, can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant inhibition against gastrointestinal solid tumors, with some derivatives showing higher cytotoxicity than established drugs like Sorafenib .

- Anticoagulant Properties : The compound has been noted for its potential as an inhibitor of blood coagulation factor Xa, which is crucial in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and stroke . This suggests that derivatives of this compound could be explored for their therapeutic efficacy in managing blood clotting disorders.

- Mechanistic Studies : Investigations into the mechanism of action reveal that thiophene carboxamides can affect cell cycle progression and apoptosis in cancer cells. For example, compounds similar to this compound have been shown to induce apoptosis through the elevation of p53 levels and an increase in the Bax/Bcl-2 ratio .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound may have applications in agrochemicals:

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminothiophene-3-carboxamide | Contains an amino group instead of chloroacetyl | Exhibits different biological activities |

| 5-(Chloroacetamido)thiophene-3-carboxylic acid | Similar carboxylic acid structure | Potentially more reactive due to carboxylic acid |

| 4-(Chloroacetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | Contains additional cyano and methoxy groups | Enhanced cytotoxicity against cancer cell lines |

This table illustrates the diversity within thiophene derivatives and highlights how variations in functional groups can lead to different biological activities and applications.

Case Studies

- Cytotoxicity Screening : A study synthesized several thiophene carboxamides and screened them against HepG-2 and HCT-116 cancer cell lines. Compounds derived from similar structures exhibited significant cytotoxicity, indicating that modifications could enhance therapeutic efficacy .

- Enzyme Inhibition : Research on related thiophene compounds has shown promising results in inhibiting carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. This suggests that this compound could be developed further as a selective inhibitor for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiophene Carboxamide Derivatives

Structural and Functional Differences

The following table summarizes key structural, physicochemical, and biological properties of 5-(2-Chloroacetyl)thiophene-3-carboxamide and related compounds:

*Inferred from structural analysis.

Key Comparative Insights

Substituent Positioning and Reactivity

- Chloroacetyl vs. Chloroacetamido: The target compound’s 5-position chloroacetyl group differs from the 4-position chloroacetamido group in ’s derivative.

- Ureido and Fluorophenyl Groups : TPCA-1’s ureido (-NHCONH₂) and p-fluorophenyl groups improve interactions with enzyme active sites, contributing to its potency as an IKK inhibitor .

Physicochemical Properties

- Solubility : The carboxamide group in all compounds improves aqueous solubility via hydrogen bonding. However, hydrophobic substituents (e.g., isopropyl in ’s compound) reduce solubility.

- Metabolic Stability : Fluorine in TPCA-1’s p-fluorophenyl group increases metabolic stability by resisting oxidative degradation .

Vorbereitungsmethoden

Preparation of Key Intermediates

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

This intermediate is crucial for the subsequent synthesis of 5-(2-chloroacetyl)thiophene-3-carboxamide. Two main synthetic approaches are reported:

| Method | Starting Material | Key Reagents | Reaction Type | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 2-Chlorothiophene | Trichloroacetyl chloride, Aluminum trichloride (AlCl3) | Friedel-Crafts acylation followed by alkali hydrolysis | 98.8% | High purity; large scale feasible; temperature control critical (-5 to 30 °C) |

| 2 | 5-Chloro-2-bromothiophene | Magnesium, Carbon dioxide | Grignard reaction with CO2 insertion | Not specified | Requires preparation of Grignard reagent; more complex |

| 3 | 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | Oxidation | Not specified | Alternative oxidative method |

These methods highlight the versatility in preparing 5-chlorothiophene-2-carboxylic acid, which is a key precursor for further functionalization.

One-Pot Synthesis Method for 5-Chlorothiophene-2-carboxylic Acid

A patented one-pot synthesis method improves efficiency by integrating chlorination and carboxylation steps without isolating intermediates. The process involves:

- Chlorination of 2-thiophenecarboxaldehyde to form 5-chloro-2-thiophenecarboxaldehyde.

- Direct addition of this intermediate into sodium hydroxide solution under controlled temperature (<30 °C).

- Subsequent chlorination, quenching with sodium sulfite, solvent extraction, pH adjustment with hydrochloric acid, filtration, and recrystallization.

This method reduces raw material costs, waste, and operational complexity, making it suitable for industrial production.

Functionalization to this compound

While direct literature on the exact preparation of this compound is limited, the general synthetic approach involves:

- Starting from 5-chlorothiophene-2-carboxylic acid or related thiophene carboxylic acid derivatives.

- Introduction of the 2-chloroacetyl group typically via Friedel-Crafts acylation or acyl chloride intermediates.

- Conversion of carboxylic acid to carboxamide through amidation reactions using ammonia or amine sources under dehydrating conditions.

The presence of the chloroacetyl group allows for further derivatization and biological activity, as explored in medicinal chemistry research on thiophene carboxamide derivatives with anticancer properties.

Research Findings on Synthesis and Biological Relevance

Recent studies on thiophene carboxamide derivatives, structurally related to this compound, demonstrate:

- Design and synthesis of ortho-amino thiophene carboxamide derivatives as dual inhibitors targeting VEGFR-2 and mitotic pathways in cancer cells.

- These compounds exhibit potent cytotoxicity against hepatocellular carcinoma and colorectal cancer cell lines.

- The synthetic routes involve careful functionalization of the thiophene ring, including carboxamide formation and substitution with acyl groups.

- Molecular docking and biological assays confirm the importance of the carboxamide and acyl substituents in activity.

These findings underscore the importance of precise synthetic control in preparing biologically active thiophene derivatives.

Summary Table: Preparation Methods and Conditions

| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylation | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl3, low temperature (-5 to 0 °C) | High (up to 98.8%) | Requires temperature control, followed by hydrolysis |

| Grignard Reaction | Carboxylation | 5-Chloro-2-bromothiophene | Mg, CO2 | Not specified | More complex, involves organometallic intermediate |

| Oxidation | Oxidation | 5-Chloro-2-acetylthiophene | Sodium chlorite, KH2PO4 | Not specified | Alternative oxidation route |

| One-Pot Synthesis | Chlorination + Carboxylation | 2-Thiophenecarboxaldehyde | Chlorine gas, NaOH, HCl, solvent extraction | Industrial scale, efficient | Reduces waste, cost, and steps |

| Amidation | Amide formation | 5-Chlorothiophene carboxylic acid derivatives | Ammonia or amines, dehydrating agents | Not specified | Converts acid to carboxamide |

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for assessing the plasma stability of 5-(2-Chloroacetyl)thiophene-3-carboxamide?

- Methodology : Incubate the compound with fresh rat plasma at 37°C and terminate the reaction at specific intervals using ice-cold methanol containing an internal standard (e.g., verapamil). Analyze remaining parent compound levels via LC-MS. Include positive controls (e.g., compounds with known degradation profiles) to validate assay reproducibility .

- Key Metrics : Quantify degradation half-life (t1/2) and intrinsic clearance (CLint).

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Stepwise Approach :

Thiophene Core Functionalization : Use Friedel-Crafts acylation to introduce the chloroacetyl group at the 5-position of the thiophene ring.

Carboxamide Formation : React with primary/secondary amines under coupling agents (e.g., EDC/HOBt) in anhydrous DCM.

Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

- Critical Parameters : Monitor reaction pH (<7.0) to avoid hydrolysis of the chloroacetyl group.

Advanced Research Questions

Q. How do structural modifications to the thiophene-3-carboxamide scaffold influence JNK inhibitory activity?

- SAR Insights :

- Chloroacetyl Group : Enhances electrophilicity, enabling covalent binding to JNK’s catalytic cysteine (Cys116).

- Substituent Positioning : 5-position modifications (e.g., bulkier groups) reduce steric hindrance in the ATP-binding pocket, improving IC50 values by 10–100 nM .

- Validation : Use TR-FRET assays (LanthaScreen™ platform) with JNK1, ATF2, and ATP to measure inhibition kinetics .

Q. What computational strategies are effective for predicting binding modes of this compound to kinase targets?

- Docking Protocol :

Receptor Preparation : Incorporate side-chain flexibility for JNK’s binding pocket using AutoDock2.

Grid Generation : Focus on residues within 10 Å of the ATP-binding site.

Scoring : Rank poses by binding energy (ΔG < −8.0 kcal/mol) and validate via molecular dynamics simulations .

- Case Study : Cross-docking with 87 HIV protease complexes achieved RMSD < 2.0 Å, demonstrating method robustness .

Q. How should researchers address discrepancies in enzyme inhibition data across different assay platforms?

- Troubleshooting Checklist :

- Substrate Competition : Verify ATP concentrations (e.g., 10 µM vs. 1 mM) in TR-FRET vs. DELFIA assays.

- Fluorescence Interference : Pre-screen compounds for autofluorescence at 520/495 nm (TR-FRET) or 615 nm (DELFIA) .

- Example : False positives in DELFIA due to compound aggregation can be mitigated by adding 0.01% Tween-20 .

Methodological Challenges

Q. What analytical techniques are critical for characterizing reactive intermediates in the synthesis of this compound?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.